4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 4-position and a piperazinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the pyrimidine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where piperazine reacts with the sulfonated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)piperazin-1-yl derivatives: These compounds share the piperazinyl group and may have similar biological activities.
Pyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is unique due to the specific combination of the methylsulfonyl and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methylsulfonyl group and a piperazine moiety. This structural configuration is crucial for its biological activity, particularly in modulating various biochemical pathways.
Biological Activity Overview
The biological activities of this compound have been explored in several contexts:
- Antiviral Activity : Research indicates that derivatives of piperazine-pyrimidine compounds exhibit promising antiviral properties. For instance, modifications in the structure have led to enhanced activity against chikungunya virus (CHIKV), showcasing the importance of the piperazine linker for achieving potent antiviral effects .
- Antidiabetic Effects : Compounds similar to this compound have been evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity. Some derivatives demonstrated significant adipogenic activity in 3T3-L1 cells, indicating potential as insulin sensitizers .
- Neuroprotective Properties : The incorporation of piperazine moieties has been linked to neuroprotective effects, particularly in the context of Alzheimer's disease. Novel benzothiazole-piperazine hybrids were designed to target multiple pathways involved in neurodegeneration, suggesting that similar strategies could be applied to pyrimidine derivatives .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- PPARγ Activation : The compound's ability to modulate PPARγ activity suggests it may influence lipid metabolism and insulin signaling pathways, which are vital for managing metabolic disorders .
- Enzyme Inhibition : Studies have shown that related compounds can inhibit key enzymes involved in viral replication and inflammation, indicating a multifaceted approach to therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds:
- Study on CHIKV Inhibition : A series of piperazine-pyrimidine derivatives were synthesized and tested against CHIKV. The most promising compounds exhibited high selectivity indices and low cytotoxicity, making them suitable candidates for further development as antiviral agents .
- Adipogenic Activity Assessment : In vitro studies demonstrated that certain derivatives significantly enhanced adipocyte differentiation in 3T3-L1 cells, correlating with improved glycemic control in diabetic mouse models .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H14N4O2S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-methylsulfonyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4O2S/c1-16(14,15)9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
SYMORFCLHDBUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CCNCC2 |
Origin of Product |
United States |
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